molecular formula C11H15BrClN B2808095 2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride CAS No. 1798794-71-4

2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride

Cat. No. B2808095
CAS RN: 1798794-71-4
M. Wt: 276.6
InChI Key: SVFWFVXBVKNBKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride, also known as BTA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BTA is a member of the benzocycloheptene family and is structurally similar to the antidepressant drug, amitriptyline. BTA has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

  • Synthesis of Bridged Benzodiazepines : Mellor and Pathirana (1984) demonstrated the synthesis of bridged benzodiazepines through the reaction of amines with dibromo and tribromo derivatives, including variants of benzo[7]annulenes. This research highlights the compound's role in creating structurally complex and potentially pharmacologically significant benzodiazepines (Mellor & Pathirana, 1984).

  • Spectral Characterization and Crystal Structure : Edder et al. (2019) focused on the spectral characterization and crystal structure of a derivative of benzo[7]annulene. This study utilized techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, emphasizing the compound's utility in detailed structural analysis (Edder et al., 2019).

  • Synthesis and Utilization in Organic Chemistry : Learmonth, Proctor, and Scopes (1997) discussed the synthesis and utilization of 6-aminotetrahydrobenzo[7]annulenes, showcasing the versatility of these compounds in organic synthesis and potential applications in medicinal chemistry (Learmonth et al., 1997).

  • GluN2B-Selective NMDA Receptor Antagonists : Benner et al. (2014) and Gawaskar et al. (2017) explored benzo[7]annulene derivatives as GluN2B-selective NMDA receptor antagonists. These studies highlight the compound's potential in developing treatments for neuronal disorders, indicating its significance in neuropharmacology (Benner et al., 2014), (Gawaskar et al., 2017).

  • Synthesis of Derivatives as Donor-Acceptor Systems : Rong et al. (2012) reported the synthesis of benzo[7]annulene-1,3-dicarbonitrile derivatives, demonstrating their role as acceptor-donor-acceptor systems with significant chemical properties, useful in material science and organic electronics (Rong et al., 2012).

properties

IUPAC Name

2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c12-9-5-6-10-8(7-9)3-1-2-4-11(10)13;/h5-7,11H,1-4,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFWFVXBVKNBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C=CC(=C2)Br)C(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.